Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-
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Overview
Description
Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- is a complex organic compound featuring a unique spiro ring system and a diaza moiety. This compound is known for its intricate molecular structure, which includes a spiro[5.5]undecane backbone and a phenylmethyl group attached to a diazaspiro ring. It is primarily used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[55]undec-3-yl]- typically involves multiple steps, starting with the formation of the spiro[55]undecane coreCommon reagents used in these reactions include ketones, amines, and various catalysts to facilitate the formation of the spiro ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specialized equipment and controlled environments to maintain the integrity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spiro ring system but may have different functional groups attached.
Diazaspiro compounds: Similar in structure but with variations in the diaza moiety or other substituents.
Uniqueness
Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- is unique due to its specific combination of the spiro[5.5]undecane backbone and the phenylmethyl-diaza moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(9-benzyl-3,9-diazaspiro[5.5]undecan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-16(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRNIMKTIGMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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